Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate
Overview
Description
Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a chemical compound . It is part of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class, which is an important structural motif of various natural products and therapeutic lead compounds . THIQ based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
In recent years, considerable research interest has been witnessed toward the synthesis of THIQ’s C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Chemical Reactions Analysis
The C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has been achieved via multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate ( exo / endo isomerization) are highlighted .Scientific Research Applications
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Chemistry of Heterocyclic Compounds
- Ethyl 1,2,3,4-tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds .
- In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substitified derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
- The methods of application or experimental procedures involve isomerization of iminium intermediate ( exo / endo isomerization) are highlighted for the period of 2013–2019 .
- The outcomes of these methods are the synthesis of various biologically important nitrogen heterocycles .
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Medicinal Chemistry
- Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .
- THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- The outcomes of these methods are the synthesis of various alkaloids and bioactive molecules .
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Preparation of Antiproliferative Tubulin Inhibitors
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Synthesis of Coumarin Heterocycles
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Preparation of Antineuroinflammatory Agents
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Asymmetric Catalysis
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Synthesis of Biologically Active Molecules
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Transition Metal-Catalyzed Cross-Dehydrogenative Coupling (CDC) Strategies
- Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroisoquinoline with various nucleophiles (two-component coupling) have been explored .
- The outcomes of these methods are the synthesis of various derivatives of tetrahydroisoquinoline .
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Reductive Carbocyclization and Hydrogenation
Future Directions
THIQ based compounds have garnered significant attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .
properties
IUPAC Name |
ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)11-8-13-7-9-5-3-4-6-10(9)11/h3-6,11,13H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBZGDODJLORLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549854 | |
Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate | |
CAS RN |
46389-19-9 | |
Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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